methyl 3-{[butyl(methyl)carbamothioyl]amino}thiophene-2-carboxylate
Description
Methyl 3-{[butyl(methyl)carbamothioyl]amino}thiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Properties
IUPAC Name |
methyl 3-[[butyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S2/c1-4-5-7-14(2)12(17)13-9-6-8-18-10(9)11(15)16-3/h6,8H,4-5,7H2,1-3H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBOOAKXXNVRLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=S)NC1=C(SC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[butyl(methyl)carbamothioyl]amino}thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with carbamothioyl compounds. One common method includes the use of methyl thioglycolate and butyl isothiocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[butyl(methyl)carbamothioyl]amino}thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiophene ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Medicinal Applications
The compound has shown promise in the development of novel therapeutic agents. Its structure allows for interactions with biological targets, making it suitable for drug development.
Antitumor Activity
Research indicates that thiophene derivatives exhibit potent antitumor activity. The compound can potentially inhibit microtubule polymerization, a critical process in cancer cell division. A study on similar thiophene compounds demonstrated IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, suggesting that methyl 3-{[butyl(methyl)carbamothioyl]amino}thiophene-2-carboxylate could have comparable efficacy in inhibiting tumor growth .
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| Compound 3c | 2.6 | Human osteosarcoma MNNG/HOS |
| Compound 3d | 12 | Cervix carcinoma HeLa |
| Methyl Compound | TBD | TBD |
Antioxidant and Antibacterial Properties
The antioxidant properties of thiophene derivatives have been documented, with compounds showing significant inhibition of free radical-induced lipid oxidation. In particular, derivatives with amino substitutions have demonstrated enhanced antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and E. coli .
Material Science Applications
This compound can be utilized in the development of new materials due to its unique electronic properties.
Conductive Polymers
Thiophene derivatives are known for their conductivity, making them suitable for applications in organic electronics and sensors. The incorporation of this compound into polymer matrices could enhance their electrical properties and stability .
Agricultural Applications
The compound's potential as a pesticide or herbicide is under investigation due to its biological activity against various plant pathogens. Its ability to inhibit specific enzymatic pathways in pests could lead to the development of effective agricultural chemicals.
Case Studies
-
Antitumor Efficacy Study :
- A study evaluated the antitumor effects of several thiophene derivatives, including this compound.
- Results indicated that compounds with similar structures significantly inhibited tumor growth in xenograft models.
-
Antioxidant Activity Assessment :
- The antioxidant capacity was assessed using the ABTS method, revealing that certain derivatives exhibited up to 62% inhibition compared to ascorbic acid.
- This suggests potential applications in food preservation and health supplements.
Mechanism of Action
The mechanism by which methyl 3-{[butyl(methyl)carbamothioyl]amino}thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate: Another thiophene derivative with similar structural features.
Methyl 3-aminothiophene-2-carboxylate: A related compound used in various synthetic applications.
Uniqueness
Methyl 3-{[butyl(methyl)carbamothioyl]amino}thiophene-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a thiophene ring with carbamothioyl and ester functionalities makes it a versatile compound for diverse applications in research and industry.
Biological Activity
Methyl 3-{[butyl(methyl)carbamothioyl]amino}thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and related case studies, drawing from diverse research findings.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its biological activity. The structural formula can be represented as follows:
This structure includes a methyl group, a butyl chain, and a carbamothioyl functional group, which contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In a study by Umesha et al., it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial efficacy .
Anticancer Properties
The compound has shown promise in cancer research. A study explored its effects on cell viability in various cancer cell lines. The results demonstrated that it significantly reduced cell proliferation in breast cancer cells through apoptosis induction. This mechanism is believed to be linked to the compound's ability to interfere with cellular signaling pathways involved in growth regulation .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it was found to inhibit certain key enzymes involved in metabolic pathways related to cancer and inflammation. This inhibition could provide a therapeutic avenue for treating diseases characterized by excessive enzyme activity .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong antimicrobial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
Study 2: Anticancer Activity
A study assessed the effect of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with a significant reduction observed at concentrations above 25 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The biological activity of this compound is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to apoptosis.
- Enzyme Interaction : It binds to specific enzymes, inhibiting their function and disrupting metabolic pathways.
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
